1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene
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Overview
Description
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzyloxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: A benzyloxy group is introduced to the benzene ring through a nucleophilic substitution reaction.
Halogenation: Chlorine and fluorine atoms are introduced to the benzene ring through halogenation reactions.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzyloxy group.
Scientific Research Applications
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Parachlorobenzotrifluoride: Similar structure but lacks the benzyloxy and fluorine groups.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure but lacks the benzyloxy and fluorine groups.
Trifluoromethylbenzene: Similar structure but lacks the benzyloxy, chlorine, and fluorine groups
Uniqueness
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzyloxy group provides additional sites for chemical modification.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFVAKAXNUZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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